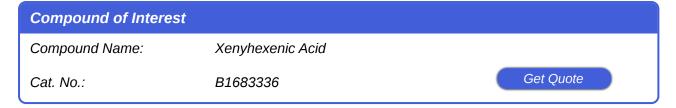


Xenyhexenic Acid: A Technical Guide to its Synonyms and Role in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenyhexenic acid is a synthetic compound recognized for its potential as an anti-lipidemic agent.[1] Its primary therapeutic application lies in the modulation of lipid metabolism. This technical guide provides a comprehensive overview of the various synonyms for **Xenyhexenic acid** found in scientific literature, along with its chemical identity. While detailed experimental data from contemporary studies are limited in publicly accessible domains, this document consolidates the available information regarding its biological context and synthetic pathways.

Synonyms and Chemical Identity

A crucial aspect of researching any chemical entity is the accurate identification of its various names and identifiers used across different publications and databases. **Xenyhexenic acid** is known by a multitude of synonyms, which can be categorized into common or trivial names, systematic (IUPAC) names, and various code or brand names.

Table 1: Synonyms and Identifiers for Xenyhexenic Acid



Category	Synonym/Identifier	Source
International Nonproprietary Name (INN)	Xenyhexenic acid	[2][3]
IUPAC Name	(E)-2-(4-phenylphenyl)hex-4- enoic acid	[1][2]
Systematic Name	2-(4-Biphenylyl)-4-hexenoic acid	[2][4]
4-Hexenoic acid, 2-(4- biphenylyl)-	[2]	
alpha-2-Butenyl-(1,1'- biphenyl)-4-acetic acid	[2]	_
CAS Registry Number	964-82-9	[2][4][5]
Depositor-Supplied Synonyms & Brand Names	Desenovis	[2]
Desenovister	[2]	
Darilin	[2]	_
Diphenesenic acid	[2]	_
Xenylhexenic acid	[2]	_
Acido seniesenico	[2]	_
Acido xenihexenico	[2]	_
Acide xenyhexenique	[2]	_
Acidum xenyhexenicum	[2]	
Laboratory Codes	CV 57533	[2][4][6]
CV 57733	[2][4][6]	_
CV-57533	[2][6]	_
SCR157	[2][4][6]	







Other Identifiers UNII-4293LHY68W [2]

Biological Context: Modulation of Lipid Metabolism

Xenyhexenic acid is classified as a synthetic anti-lipid agent, indicating its primary biological activity is related to the regulation of lipids in the body.[1] An early study published in the Italian journal "II Farmaco; edizione scientifica" in 1959 investigated the effects of 2-(4-biphenylyl)-4-hexenoic acid (a synonym for **Xenyhexenic acid**, also known as C.V. 57533) on the metabolism of lipids. While the abstract of this publication confirms the compound's activity in this area, specific quantitative data on its effects on lipid profiles (e.g., cholesterol, triglycerides) are not available in the retrieved search results.

The general pathways of lipid metabolism involve the breakdown (lipolysis) and synthesis (lipogenesis) of fatty acids and cholesterol. Anti-lipidemic agents can act through various mechanisms, such as inhibiting key enzymes in lipid synthesis, enhancing the breakdown of lipids, or modulating the transport and clearance of lipoproteins. The precise mechanism of action for **Xenyhexenic acid** is not detailed in the available literature.

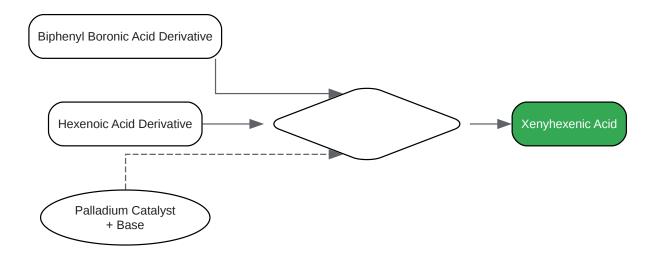
Experimental Methodologies

While specific, detailed protocols for biological assays involving **Xenyhexenic acid** were not found in the search results, general methodologies for the characterization and synthesis of such compounds are well-established in the scientific literature.

Synthesis

The synthesis of **Xenyhexenic acid** can be achieved through multi-step chemical processes. One notable method mentioned is the Suzuki–Miyaura coupling reaction.[1] This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and in this context, would likely be used to create the biphenyl structure of the molecule.[1]





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Figure 1. A generalized workflow for the synthesis of **Xenyhexenic acid** via a Suzuki-Miyaura coupling reaction.

Purity and Structural Analysis

For any scientific investigation, ensuring the purity and confirming the structural integrity of the compound is critical. Standard analytical techniques for this purpose include:

- High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Employed to confirm the chemical structure of the molecule.
- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, further verifying the compound's identity.

Signaling Pathways in Lipid Metabolism

Given that **Xenyhexenic acid** is an anti-lipid agent, it is expected to interact with one or more signaling pathways that regulate lipid homeostasis. While the specific target of **Xenyhexenic acid** is not identified in the available search results, a general overview of a key lipid metabolism pathway is provided below for context.

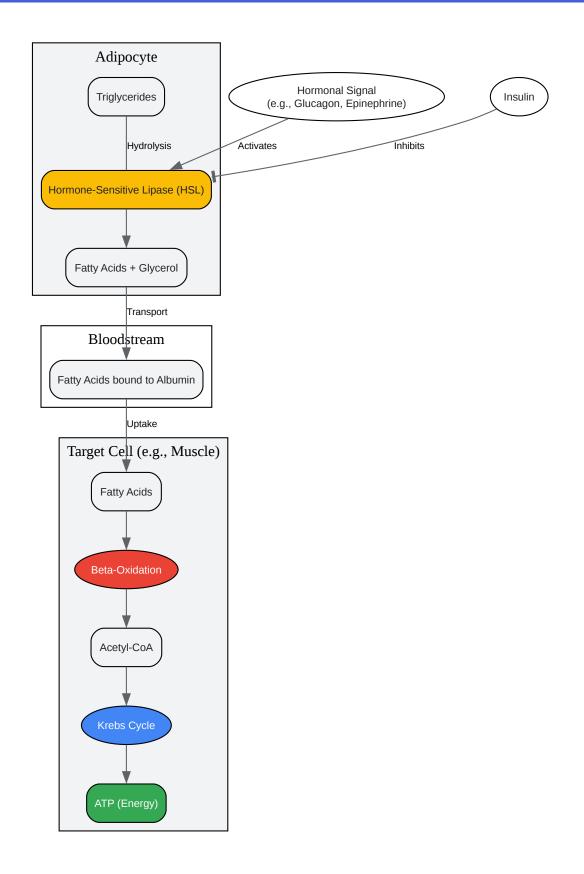


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A central pathway in lipid metabolism is the breakdown of triglycerides stored in adipose tissue (lipolysis) and the subsequent oxidation of the released fatty acids (beta-oxidation) to produce energy. This process is tightly regulated by hormones.





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Figure 2. A simplified diagram of the hormonal regulation of lipolysis and fatty acid oxidation.



Conclusion

Xenyhexenic acid, a compound with a rich synonymy, has been identified as a modulator of lipid metabolism. While early research confirms its biological activity, there is a notable absence of recent, detailed studies in the public domain that provide quantitative data, specific experimental protocols for its biological evaluation, or a definitive mechanism of action. The information presented here serves as a foundational guide for researchers, consolidating the known chemical identities and the general biological context of this compound. Further in-depth investigation, potentially through accessing specialized chemical and biological databases or the full text of older publications, would be necessary to construct a more comprehensive technical whitepaper that includes the specific quantitative and methodological details required by drug development professionals.

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